2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide
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Overview
Description
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups, as well as a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide or through the use of difluoromethyl sulfonium salts.
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride.
Coupling Reaction: Finally, the pyrazole and triazole rings are coupled through an acetamide linkage, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide may exhibit biological activity, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the agrochemical industry, this compound could be explored for its potential as a pesticide or herbicide. Its structural features may allow it to act on specific biological pathways in pests or weeds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The difluoromethyl and bromine groups could enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-bromo-3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide
- 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide may offer unique properties due to the presence of both bromine and difluoromethyl groups. These groups can influence the compound’s reactivity, stability, and biological activity, making it a versatile candidate for various applications.
Properties
Molecular Formula |
C9H9BrF2N6O |
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Molecular Weight |
335.11 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C9H9BrF2N6O/c1-5-7(10)8(9(11)12)16-18(5)2-6(19)15-17-3-13-14-4-17/h3-4,9H,2H2,1H3,(H,15,19) |
InChI Key |
LXPVAJHGOSQWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN2C=NN=C2)C(F)F)Br |
Origin of Product |
United States |
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